ethyl 2-pentanoylbenzoate
CAS No.: 131379-20-9
Cat. No.: VC0182625
Molecular Formula: C14H18O3
Molecular Weight: 234.29092
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131379-20-9 |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29092 |
Introduction
Structural and Molecular Characteristics
Ethyl 2-pentanoylbenzoate belongs to the class of aromatic esters, combining a benzoyl moiety with a pentanoyl side chain. Its systematic IUPAC name is ethyl 2-(pentanoyl)benzoate, reflecting the substitution pattern of the pentanoyl group (-COC₄H₉) at the ortho position of the benzene ring and the ethyl ester (-COOCH₂CH₃) at the carboxylate position.
Molecular Formula and Weight
The molecular formula is C₁₄H₁₈O₃, derived as follows:
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Benzene ring (C₆H₅)
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Pentanoyl group (C₅H₉O)
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Ethyl ester (C₂H₅O₂)
This yields a molecular weight of 234.29 g/mol, calculated as:
Structural Isomerism and Stereochemistry
The compound exhibits positional isomerism due to the substitution of the pentanoyl group at the 2-position. No stereoisomers are possible due to the absence of chiral centers in its structure .
Physicochemical Properties
Available data on ethyl 2-pentanoylbenzoate are sparse, but inferences can be drawn from related esters like ethyl benzoate and substituted benzoate derivatives .
Physical State and Appearance
Ethyl 2-pentanoylbenzoate is reported as a colorless to pale-yellow liquid at room temperature . Its refractive index and viscosity remain uncharacterized, though analogous esters such as ethyl benzoate exhibit refractive indices near 1.506 .
Table 1: Comparative Physicochemical Data for Ethyl 2-Pentanoylbenzoate and Analogues
*Estimated based on ethyl benzoate and molecular weight adjustments.
Density and Refractive Index
The density is approximated as 1.05–1.10 g/cm³, intermediate between ethyl benzoate (1.050 g/cm³ ) and bulkier derivatives like ethyl 2-sulfamoylbenzoate (1.3 g/cm³ ).
Synthesis and Catalytic Pathways
While no direct synthesis protocols for ethyl 2-pentanoylbenzoate are documented, its preparation likely follows esterification or acylation routes analogous to ethyl benzoate synthesis .
Esterification of 2-Pentanoylbenzoic Acid
A plausible route involves the acid-catalyzed reaction between 2-pentanoylbenzoic acid and ethanol:
Catalysts such as sulfuric acid or expandable graphite (EG) could facilitate this reaction. In studies of ethyl benzoate synthesis, EG demonstrated superior catalytic efficiency (80.1% yield) compared to H₂SO₄ (63.8%) under microwave heating .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields in esterification . For ethyl 2-pentanoylbenzoate, optimal conditions might include:
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Molar ratio: 1:5 (acid:ethanol)
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Catalyst loading: 8 wt% EG
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Temperature: 85°C
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Reaction time: 1.5–2 hours
Applications and Industrial Relevance
Flavor and Fragrance Industry
Ethyl benzoate derivatives are widely used as artificial fruit essences . The pentanoyl side chain in ethyl 2-pentanoylbenzoate may enhance its aroma profile, making it suitable for niche perfumery applications.
Pharmaceutical Intermediates
Substituted benzoates serve as precursors in drug synthesis . For instance, ethyl 2-sulfamoylbenzoate is a key intermediate in antimicrobial agents . Ethyl 2-pentanoylbenzoate could similarly function in synthesizing bioactive molecules.
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